2-苯基环戊醇

描述

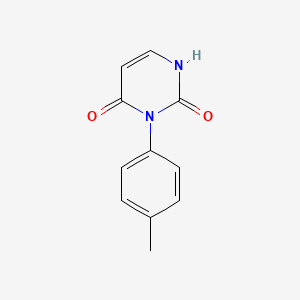

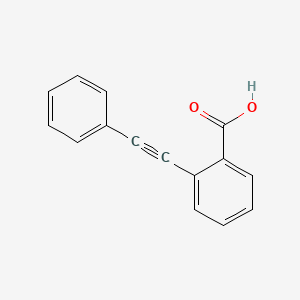

2-Phenylcyclopentanol is a compound that can be inferred to have a cyclopentanol ring with a phenyl group attached. While the provided papers do not directly discuss 2-Phenylcyclopentanol, they do provide insights into related cyclopentane structures and their chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of compounds related to 2-Phenylcyclopentanol involves various strategies. For instance, the reaction of 1-bromo-2-(chloromethyl)bicyclo[1.1.0]butane with methyllithium leads to the formation of cyclopentadiene derivatives, which could potentially be functionalized to synthesize phenyl-substituted cyclopentanols . Additionally, the synthesis of bicyclo[1.1.1]pentane analogues, which are structurally related to 2-Phenylcyclopentanol, has been achieved through difluorocarbene insertion into bicyclo[1.1.0]butanes . These methodologies could inspire future studies on the synthesis of ortho/meta-substituted cyclopentanes, potentially including 2-Phenylcyclopentanol.

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is characterized by the presence of a five-membered ring, which can be substituted with various functional groups. The X-ray investigation of a condensed cyclopentane system reveals a highly symmetric structure with specific conformational features . Although 2-Phenylcyclopentanol is not directly mentioned, the structural analysis of related compounds provides a basis for understanding the steric and electronic effects that the phenyl group may impose on the cyclopentanol ring.

Chemical Reactions Analysis

Cyclopentane derivatives undergo a variety of chemical reactions. For example, 1-acyl-2-cyclopentenes and 5-acylbicyclo[2.1.0]pentanes exhibit photochemical and thermal isomerizations, leading to different products depending on the nature of the acyl group . Similarly, 2-Phenylcyclopentanol may undergo reactions influenced by the phenyl group, such as electrophilic aromatic substitution or oxidation of the alcohol group.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives are influenced by their substituents. Bicycloalkyl groups, including those related to cyclopentane, have been used as phenyl group bioisosteres to improve physicochemical properties such as solubility and nonspecific binding . The incorporation of a bicyclo[1.1.1]pentane moiety within known inhibitors has shown to be well tolerated and positively impacted the physicochemical profile . These findings suggest that 2-Phenylcyclopentanol may also exhibit unique physicochemical properties due to the presence of the phenyl group.

科学研究应用

化学化合物中的合成和分析表征

2-苯基环戊醇在结构上与多种已被研究用于各种潜在临床应用的物质有关。例如,Dybek 等人(2019 年)研究了 1-[1-(2-氟苯基)-2-苯乙基]吡咯烷的合成和分析表征,这是一种与 2-苯基环戊醇具有结构相似性的研究化学品。本研究重点在于使用先进的分析技术区分该化合物的各种异构体,突出了结构变化在化学研究中的重要性 (Dybek 等人,2019 年)。

药物化学中的生物等排体

在药物化学领域中,已探索将双环[1.1.1]戊烷 (BCP) 等生物等排体用作有效的苯基替代品。Measom 等人(2017 年)和 Auberson 等人(2017 年)已开展了将双环[1.1.1]戊烷纳入已知抑制剂和其他化合物中的研究,重点突出了其作为苯基替代品的潜力。这些研究表明,此类替代可以影响候选药物的理化特性和溶解度 (Measom 等人,2017 年);(Auberson 等人,2017 年)。

新型药物的开发

Kanazawa 等人(2017 年)和 Ma 等人(2019 年)专注于开发用于合成多功能化 BCP 衍生物的方法。这些衍生物在现代药物发现中对于扩展类药物化学空间和优化候选药物至关重要。此类研究强调了 2-苯基环戊醇相关结构在创造新药中的重要性 (Kanazawa 等人,2017 年);(Ma 等人,2019 年)。

未来方向

The future directions for the study of 2-Phenylcyclopentanol could involve further exploration of its synthesis, chemical reactions, and properties. More research is needed to fully understand the potential applications of this compound in various fields such as organic synthesis, medicinal chemistry, and materials science .

作用机制

Biochemical Pathways

It’s worth noting that phenolic compounds, which include 2-phenylcyclopentanol, are known to play a role in plant defense against herbivores

Pharmacokinetics

Based on its chemical structure, it is predicted to have a logp value of 232, indicating that it is somewhat lipophilic . This could potentially affect its absorption and distribution within the body. Its water solubility at 25°C is estimated to be 913.1 mg/L , which could influence its bioavailability and excretion.

Action Environment

The action of 2-Phenylcyclopentanol, like many other compounds, can be influenced by various environmental factors. These can include pH, temperature, and the presence of other compounds or enzymes that can interact with 2-Phenylcyclopentanol. Specific studies on these factors for 2-phenylcyclopentanol are currently lacking .

属性

IUPAC Name |

2-phenylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYMKMKCZAPNTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50311754 | |

| Record name | 2-phenylcyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylcyclopentanol | |

CAS RN |

2362-73-4 | |

| Record name | NSC245131 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylcyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Isopropyl-1h-imidazo[4,5-c]pyridine](/img/structure/B3023536.png)

![2-[2-(3-Pyridinyl)-1H-indol-3-YL]ethanamine oxalate](/img/structure/B3023539.png)